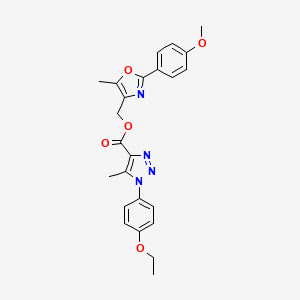
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a pyrimidine ring substituted with dimethyl and oxo groups, and a benzyl group attached to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as barbituric acid, the pyrimidine ring can be constructed through cyclization reactions.
Substitution Reactions: Introduction of the dimethyl and oxo groups on the pyrimidine ring can be achieved through selective substitution reactions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride.
Benzylation: The final step involves the attachment of the benzyl group to the thiophene ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxo group on the pyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimidine ring suggests possible interactions with nucleic acids or proteins.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure indicates potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidine ring could facilitate binding to DNA or RNA, while the benzyl and thiophene groups might interact with protein active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenylbenzyl)acetamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(furan-3-yl)benzyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide distinguishes it from other similar compounds. Thiophene rings are known for their electron-rich nature, which can influence the compound’s reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-14(2)21-12-22(19(13)24)10-18(23)20-9-15-5-3-4-6-17(15)16-7-8-25-11-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBMRRKPXCQCJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=CC=CC=C2C3=CSC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
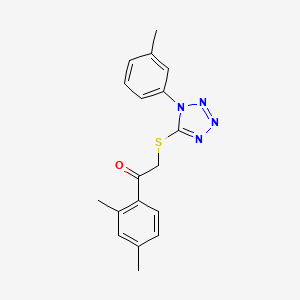
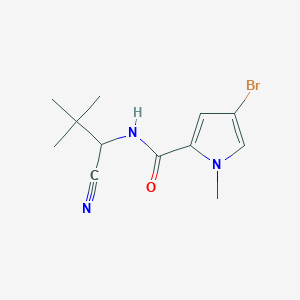
![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2407780.png)
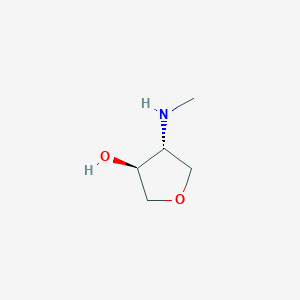
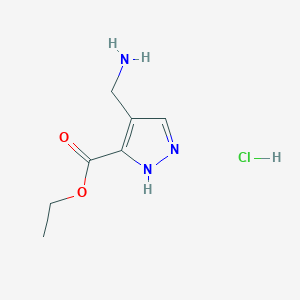

![N-(3-(3-methylisoxazol-5-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2407784.png)
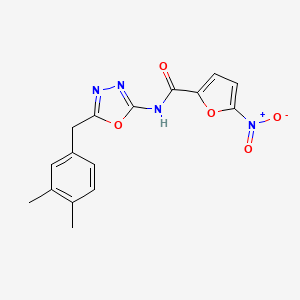
![(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide](/img/structure/B2407787.png)
![1-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2407788.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-ethylindoline-1,2-dicarboxamide](/img/structure/B2407789.png)
![N-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407790.png)
![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2407792.png)
